molecular formula C25H27N5O3 B11605229 7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510733-27-4

7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11605229
CAS No.: 510733-27-4
M. Wt: 445.5 g/mol
InChI Key: XYUHKFWLAFOTBO-UHFFFAOYSA-N
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Description

7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Properties

CAS No.

510733-27-4

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H27N5O3/c1-3-33-15-9-14-30-22(26)19(24(31)27-17(2)18-10-5-4-6-11-18)16-20-23(30)28-21-12-7-8-13-29(21)25(20)32/h4-8,10-13,16-17,26H,3,9,14-15H2,1-2H3,(H,27,31)

InChI Key

XYUHKFWLAFOTBO-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazatricyclo ring system, followed by the introduction of the ethoxypropyl and phenylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the imino and oxo groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and ring structure

Biological Activity

The compound 7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Structural Overview

The molecular formula of the compound is C25H27N5O3C_{25}H_{27}N_{5}O_{3} with a molecular weight of approximately 445.5 g/mol. The structure features multiple functional groups, including imino, oxo, and carboxamide groups, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Formula C25H27N5O3
Molecular Weight 445.5 g/mol
IUPAC Name 7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS Number 510733-27-4

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazatricyclo ring system and subsequent introduction of the ethoxypropyl and phenylethyl groups. Optimizing reaction conditions such as temperature and solvent is crucial for achieving high yields and purity.

The biological activity of 7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is attributed to its interaction with specific molecular targets within biological systems. These may include enzymes or receptors that modulate various biochemical pathways.

Pharmacological Properties

Research indicates that compounds within this structural class exhibit significant pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The presence of specific functional groups may allow for modulation of inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of triazatricyclo compounds exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Assays : In vitro assays revealed that the compound exhibited activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Molecular Docking Studies : Computational docking studies have been conducted to predict binding affinities with various biological targets such as COX enzymes and potassium channels. For example, certain derivatives showed favorable binding scores suggesting potential anti-inflammatory effects .

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